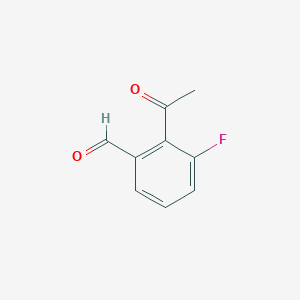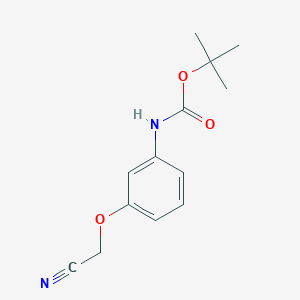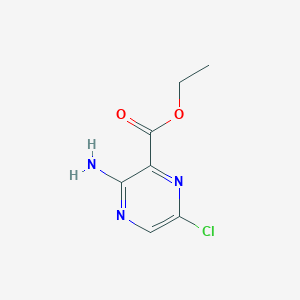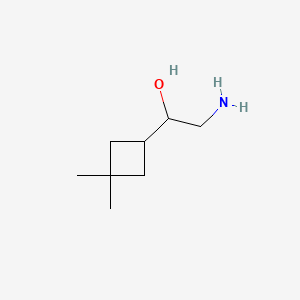
Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and other reagents . One common method includes dissolving piperazine-1-carboxylic acid tert-butyl ester in dichloromethane, cooling the solution, and adding trifluoroacetic acid. The reaction mixture is then stirred at room temperature until the starting material disappears .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
benzyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c17-10-13(18)15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5,17H,6-11H2 |
Clave InChI |
MPMMLMNQYSVISJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)CO)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)







![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid](/img/structure/B15305400.png)


